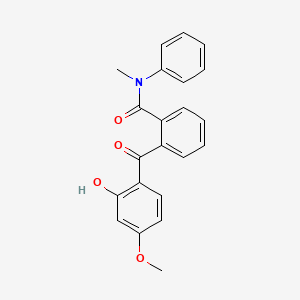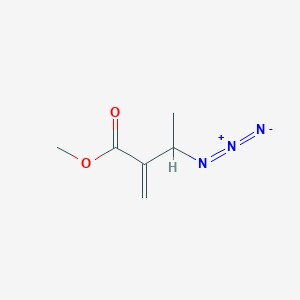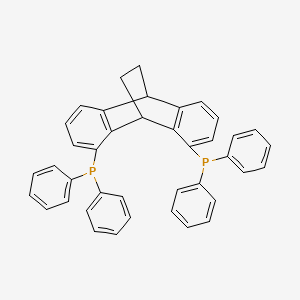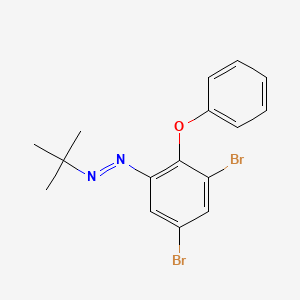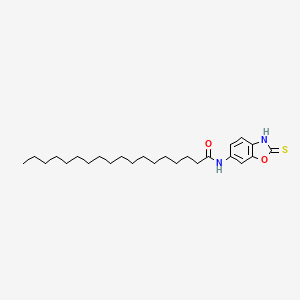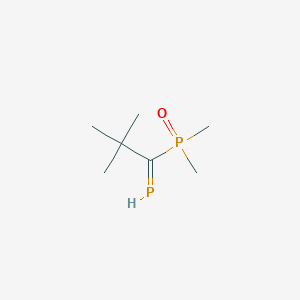
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanylidene group and an oxo-lambda~5~-phosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with suitable reagents under controlled conditions. One common method involves the use of dimethylphosphine and a suitable alkylating agent to introduce the phosphanylidene group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The phosphanylidene group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can lead to a variety of substituted phosphine derivatives.
Applications De Recherche Scientifique
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organophosphorus compounds and materials.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphanylidene and oxo-lambda~5~-phosphane groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Dimethylphenylphosphine: Another organophosphorus compound with similar structural features.
Trimethylphosphine: A related compound with three methyl groups attached to the phosphorus atom.
Diphenylphosphine: A compound with two phenyl groups attached to the phosphorus atom.
Uniqueness
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane is unique due to its specific combination of phosphanylidene and oxo-lambda~5~-phosphane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
846601-37-4 |
|---|---|
Formule moléculaire |
C7H16OP2 |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
(1-dimethylphosphoryl-2,2-dimethylpropylidene)phosphane |
InChI |
InChI=1S/C7H16OP2/c1-7(2,3)6(9)10(4,5)8/h9H,1-5H3 |
Clé InChI |
KGYRXTBHRNPNKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=P)P(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
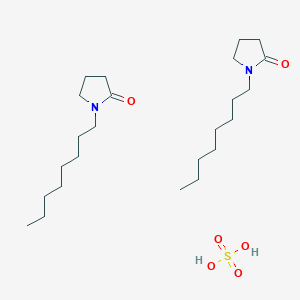
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
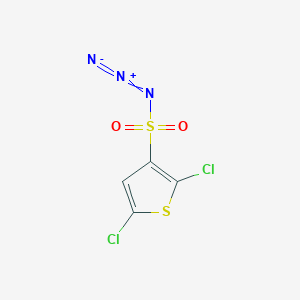
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
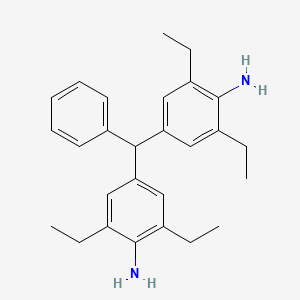
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
